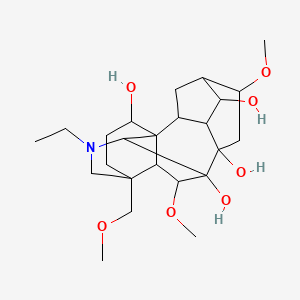
Delcosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delcosine is a naturally occurring diterpene alkaloid first isolated from the plant Delphinium consolida. It belongs to the Ranunculaceae family and shares a polycyclic ring system containing nineteen carbon atoms and one nitrogen atom, similar to aconitine . This compound is known for its complex chemical structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of delcosine is challenging due to its intricate structure. While individual members of this class of alkaloids have been extensively studied, their chemical complexity has limited the number of successful synthetic routes. The full biosynthetic pathway is only known in outline in most cases .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources, such as various species of Delphinium and Aconitum . The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Delcosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of diacetylthis compound produces a lactam, which can be further oxidized to a dilreto-lactam .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include lactams and other derivatives that retain the core polycyclic structure. These products are often used in further chemical and biological studies .
Applications De Recherche Scientifique
Delcosine and its derivatives have shown significant antiproliferative activity against various human tumor cell lines, including triple-negative breast cancer and multidrug-resistant sublines . These compounds are being explored as potential antitumor agents due to their ability to suppress tumor cell growth.
In addition to cancer research, this compound is studied for its potential use in traditional Chinese medicine. It is one of the active components in medicinal plants used to treat various ailments .
Mécanisme D'action
The mechanism of action of delcosine involves its interaction with specific molecular targets and pathways. This compound derivatives have been shown to cause accumulation of tumor cells at sub-G1 within 24 hours, indicating their role in cell cycle arrest . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cyclin D1 mRNA expression .
Comparaison Avec Des Composés Similaires
Delcosine is closely related to other diterpene alkaloids such as delsoline and gigactonine. Delsoline is a methylated derivative of this compound, while gigactonine is an isomeric methyl derivative . These compounds share similar polycyclic structures but differ in their specific functional groups and biological activities.
List of Similar Compounds:- Delsoline
- Gigactonine
- Aconitine
- Mesaconitine
- Hypaconitine
- Jesaconitine
This compound stands out due to its unique combination of biological activities and chemical complexity, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
1356-55-4 |
|---|---|
Formule moléculaire |
C24H39NO7 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |
Clé InChI |
BMZNJVXOLCBDPZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


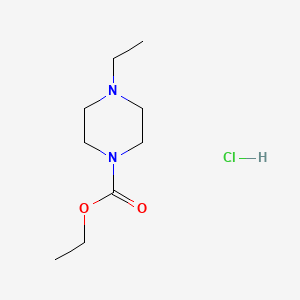
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
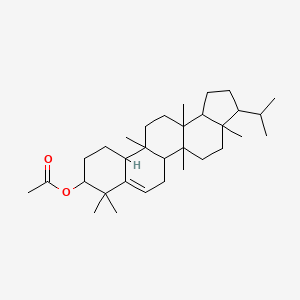
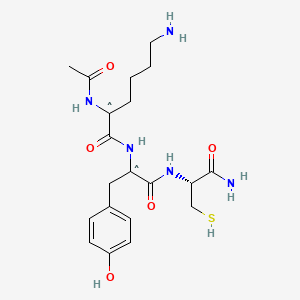
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)
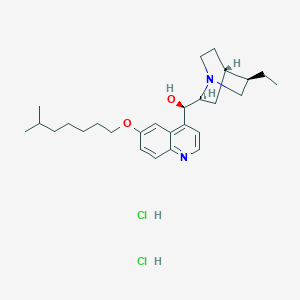
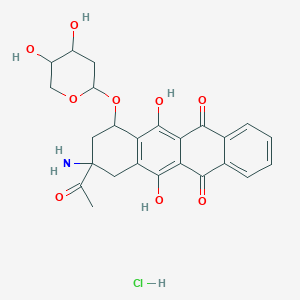

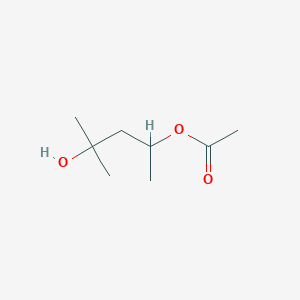
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
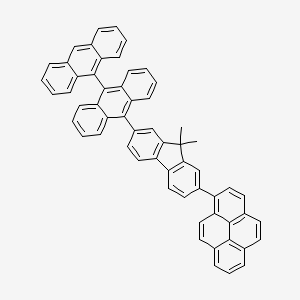
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
